

A Head-to-Head Showdown: HEPLISAV-B vs. Engerix-B in Immunogenicity

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In the landscape of adult hepatitis B virus (HBV) prevention, two prominent vaccines, HEPLISAV-B and Engerix-B, offer protection through distinct mechanisms and dosing schedules. This guide provides a detailed comparison of their immunogenicity, supported by data from pivotal head-to-head clinical trials. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental protocols, presents comparative data in a clear format, and visualizes the underlying biological and experimental frameworks.

At a Glance: Key Differences



| Feature | HEPLISAV-B (Dynavax Technologies) | Engerix-B (GlaxoSmithKline) |
|---------------------|---|--|
| Antigen | 20 mcg Recombinant Hepatitis B surface antigen (HBsAg) | 20 mcg Recombinant Hepatitis B surface antigen (HBsAg) |
| Adjuvant | 3000 mcg CpG 1018 (a Toll- like Receptor 9 agonist) | 0.50 mg Aluminum Hydroxide |
| Dosing Schedule | Two doses, one month apart (0, 1 months) | Three doses, over six months (0, 1, 6 months) |
| Mechanism of Action | The CpG 1018 adjuvant stimulates a targeted immune response by activating Toll-like Receptor 9 (TLR9).[1] | Aluminum hydroxide forms a depot at the injection site, slowly releasing the antigen to stimulate the immune system. [2] |

Immunogenicity: A Comparative Analysis of Seroprotection Rates

The immunogenicity of HEPLISAV-B and Engerix-B has been directly compared in three pivotal Phase 3, randomized, active-controlled, observer-blinded, multicenter clinical trials. The primary endpoint in these studies was the seroprotection rate (SPR), defined as the percentage of participants achieving an antibody to hepatitis B surface antigen (anti-HBs) concentration of ≥10 mIU/mL, which is considered protective against HBV infection.[3][4]

Study 1: Healthy Adults (Ages 18-55)

This study demonstrated the non-inferiority and statistical superiority of HEPLISAV-B compared to Engerix-B in a population of healthy adults.[2][4]

| Population | HEPLISAV-B Seroprotection Rate (SPR) | Engerix-B Seroprotection Rate (SPR) |
|----------------------|---|--|
| Overall (Ages 18-55) | 95% | 81% |



Study 2: Older Adults (Ages 40-70)

In this cohort of older adults, who are known to have a reduced immune response to vaccination, HEPLISAV-B again showed superior immunogenicity.[2][3][4]

| Population | HEPLISAV-B Seroprotection Rate (SPR) | Engerix-B Seroprotection Rate (SPR) |
|----------------------|---|--|
| Overall (Ages 40-70) | 90% | 70.5% |

Study 3 (HBV-23): Adults with Type 2 Diabetes (Ages 18-70)

This trial focused on adults with type 2 diabetes, another population known for hyporesponsiveness to hepatitis B vaccination. The results highlighted a significantly higher rate of seroprotection with HEPLISAV-B.[4]

| Population | HEPLISAV-B Seroprotection Rate (SPR) | Engerix-B Seroprotection Rate (SPR) |
|-----------------------------|---|--|
| Adults with Type 2 Diabetes | 90.0% | 65.1% |
| Overall Study Population | 95.4% | 81.3% |

Experimental Protocols

The pivotal trials followed a rigorous design to ensure the validity and comparability of the results.

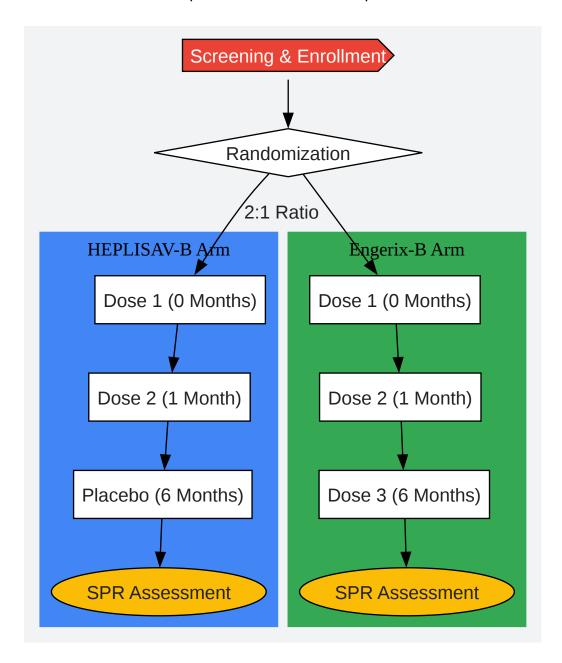
Participant Population

The studies enrolled adults aged 18 to 70 years who were seronegative for markers of HBV infection (HBsAg, anti-HBs, and anti-HBc). Key exclusion criteria included a history of hepatitis B vaccination, known autoimmune disease, immunosuppressive therapy, and receipt of blood products or immunoglobulins within a specified timeframe.[5][6][7][8] For the study focusing on individuals with diabetes, a diagnosis of type 2 diabetes mellitus was a key inclusion criterion.



Vaccination and Assessment Schedule

The experimental workflow for the pivotal clinical trials is depicted below.



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Pivotal Trial Experimental Workflow

Participants were randomized in a 2:1 ratio to receive either HEPLISAV-B or Engerix-B. The HEPLISAV-B group received two doses one month apart, followed by a placebo at six months to maintain blinding. The Engerix-B group received three doses at zero, one, and six months.



Seroprotection rates were assessed at various time points, with the primary endpoint varying slightly across the studies (e.g., Week 12 or 28 for HEPLISAV-B vs. Week 28 or 32 for Engerix-B).[3][4]

Measurement of Anti-HBs Antibodies

Serum concentrations of anti-HBs antibodies were quantified using a standardized, validated enzyme-linked immunosorbent assay (ELISA). The general principle of this assay involves the capture of anti-HBs antibodies from the participant's serum by recombinant HBsAg coated on a microplate. A labeled secondary antibody that binds to human antibodies is then added, and the resulting signal is proportional to the concentration of anti-HBs in the sample. Results are reported in milli-international units per milliliter (mIU/mL), with a concentration of ≥10 mIU/mL defining seroprotection.

Statistical Analysis

The primary analysis for these trials was designed to test for non-inferiority of HEPLISAV-B to Engerix-B. The criterion for non-inferiority was met if the lower bound of the 95% confidence interval (CI) for the difference in seroprotection rates was greater than -10%.[2][4] In addition, the studies were designed to test for superiority, which was demonstrated if the lower bound of the 95% CI for the difference in SPRs was greater than 0%.[2] Analyses were typically performed on both the per-protocol (PP) and the intent-to-treat (ITT) populations. The PP population includes participants who adhered to the protocol, while the ITT population includes all randomized participants, regardless of protocol adherence. For a robust interpretation in non-inferiority trials, the conclusions from both analysis sets should be consistent.

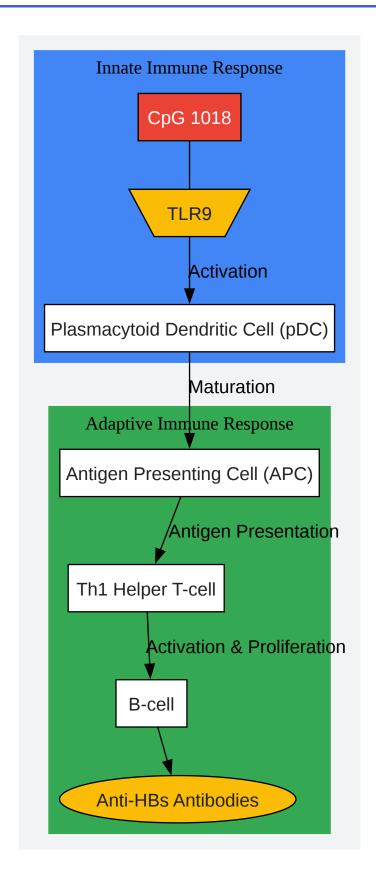
Mechanism of Action: A Tale of Two Adjuvants

The superior immunogenicity of HEPLISAV-B is largely attributed to its novel adjuvant, CpG 1018.

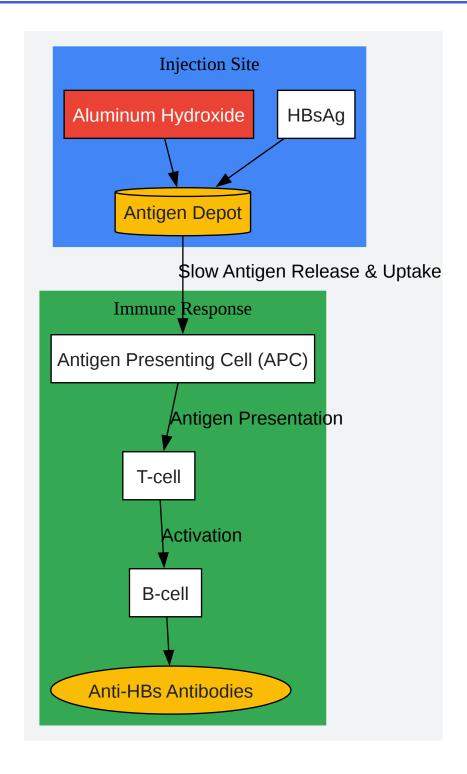
HEPLISAV-B: TLR9-Mediated Immune Activation

The CpG 1018 adjuvant in HEPLISAV-B is a synthetic oligonucleotide that mimics bacterial DNA and acts as a Toll-like Receptor 9 (TLR9) agonist.[1] This targeted activation of the innate immune system leads to a more robust and rapid adaptive immune response.









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